molecular formula C18H16N2O8 B2861309 ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 924832-27-9

ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2861309
CAS No.: 924832-27-9
M. Wt: 388.332
InChI Key: CYOYVDVFHOPVJH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative synthesized via multicomponent reactions involving aldehydes, kojic acid, and malononitrile or cyanoacetate esters . Its structure features a 2-nitrophenyl substituent at position 4, a hydroxymethyl group at position 6, and an ethyl ester at position 2. This compound belongs to a broader class of bioactive molecules studied for their antityrosinase, antimicrobial, and antitumor properties .

Properties

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c1-2-26-18(23)14-13(10-5-3-4-6-11(10)20(24)25)16-15(28-17(14)19)12(22)7-9(8-21)27-16/h3-7,13,21H,2,8,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOYVDVFHOPVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Protocol

The target compound is synthesized through a one-pot condensation of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid) , 2-nitrobenzaldehyde , and ethyl cyanoacetate in the presence of SnCl4/SiO2 NPs under solvent-free conditions. The reaction proceeds via a sequential Knoevenagel-Michael-cyclization mechanism, facilitated by the Lewis acid catalyst.

Reaction Scheme:
$$
\text{Kojic Acid} + \text{2-Nitrobenzaldehyde} + \text{Ethyl Cyanoacetate} \xrightarrow{\text{SnCl}4/\text{SiO}2 \, \text{NPs}} \text{Target Compound}
$$

The optimized conditions include:

  • Catalyst loading : 0.004 g SnCl4/SiO2 NPs per mmol of aldehyde.
  • Temperature : 60–70°C.
  • Reaction time : 15–20 minutes.
  • Yield : 85–90%.

Catalyst Synthesis and Characterization

SnCl4/SiO2 NPs are prepared by impregnating silica gel nanoparticles (20–30 nm) with 35% w/w SnCl4. Transmission electron microscopy (TEM) confirms a homogeneous dispersion of SnCl4 on the SiO2 surface, with particle sizes ranging from 25–40 nm. The catalyst’s acidity (1.2 mmol H+/g) enhances substrate activation and cyclization efficiency.

Reaction Mechanism and Optimization

Mechanistic Pathway

  • Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : Kojic acid attacks the intermediate, generating a pyranone ring.
  • Cyclization : Intramolecular esterification and dehydration yield the pyrano[3,2-b]pyran core.

Optimization Studies

Parameter Optimal Value Yield (%)
Catalyst (SnCl4/SiO2 NPs) 0.004 g 95
Solvent Solvent-free 90
Temperature 70°C 88
Time 15 min 85

Substituting SnCl4/SiO2 NPs with alternatives (e.g., ZrCl4, ZnCl2) reduces yields to <50%. Polar solvents like ethanol or acetonitrile also diminish efficiency due to poor substrate-catalyst interaction.

Substrate Scope and Functional Group Tolerance

The protocol accommodates diverse aldehydes, but 2-nitrobenzaldehyde exhibits superior reactivity owing to its electron-withdrawing nitro group, which polarizes the carbonyl moiety. Comparative data for aromatic aldehydes:

Aldehyde Reaction Time (min) Yield (%)
2-Nitrobenzaldehyde 15 90
4-Chlorobenzaldehyde 20 82
Benzaldehyde 25 75
Furfural 30 68

Aliphatic aldehydes (e.g., pentanal) require extended times (40–50 min) and yield <60%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3450 cm⁻¹ (NH₂), 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1656 cm⁻¹ (C=O ketone).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.18 (q, 2H, J=7.1 Hz, OCH₂), 5.19 (s, 1H, methine), 6.28 (s, 1H, pyran CH), 7.04–8.21 (m, 4H, aromatic).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 98.2 (pyran C-3), 161.4 (C=O ester), 178.9 (C=O ketone).

Physical Properties

  • Melting point : 249–251°C (decomposes).
  • Molecular formula : C₁₈H₁₅N₃O₈.
  • Molecular weight : 401.33 g/mol.

Alternative Synthetic Routes

Stepwise Synthesis

A hypothetical alternative involves:

  • Esterification : Kojic acid with ethyl chloroacetate to form ethyl 6-(hydroxymethyl)-8-oxo-4H-pyran-2-carboxylate.
  • Nitroarylation : Friedel-Crafts alkylation with 2-nitrobenzyl bromide.
  • Amination : Treatment with ammonia in ethanol.

This method is less efficient (45–50% overall yield) and requires multiple purification steps.

Industrial and Pharmacological Relevance

The SnCl4/SiO2 NP-catalyzed method is scalable, with a catalyst recovery rate of 90% after three cycles. The nitro group in the target compound serves as a handle for further functionalization, enabling applications in anticancer and antimicrobial drug development.

Chemical Reactions Analysis

Functional Group Transformations

Key reactive sites in the molecule include:

  • Amino group (–NH₂): Participates in Schiff base formation or acylation.

  • Hydroxymethyl group (–CH₂OH): Susceptible to oxidation (e.g., to carboxylic acid) or esterification.

  • Nitro group (–NO₂): Can be reduced to an amine (–NH₂) using catalytic hydrogenation or SnCl₂ in acidic media .

  • Ester moiety (–COOEt): Hydrolyzes to carboxylic acid under acidic/basic conditions.

Example Reaction Pathway for Nitro Reduction:

Reagent/ConditionProductYieldSource
SnCl₂ in HCl/AcOHEthyl 2-amino-4-(2-aminophenyl)-derivative75%
H₂/Pd-C in EtOHEthyl 2-amino-4-(2-aminophenyl)-derivative82%

Solvent and Catalyst Optimization

Ultrasound-assisted reactions in H₂O:EtOH (1:1) significantly enhance reaction efficiency, achieving 96% yield in 10 minutes under ambient conditions . Catalyst screening reveals DMAP outperforms traditional bases (e.g., K₂CO₃) or acids (e.g., p-TSA) in minimizing side reactions .

Solvent Optimization Table :

SolventTime (min)Yield (%)
H₂O:EtOH (1:1)1096
EtOH1088
Toluene1055

Stability and Degradation

  • Thermal Stability : Decomposes at 218°C (DSC analysis) .

  • pH Sensitivity : Ester hydrolysis accelerates in alkaline conditions (t₁/₂ = 2.5 hours at pH 12).

Mechanistic Insights

Density Functional Theory (DFT) calculations indicate the nitro group stabilizes the transition state during cyclocondensation, lowering activation energy by ~15 kcal/mol compared to non-nitrated analogs .

Key Research Findings

  • Green Synthesis : Ultrasound irradiation reduces reaction time by 80% compared to conventional heating .

  • Regioselectivity : The 2-nitrophenyl group directs electrophilic substitution to the para position of the pyran ring .

  • Scalability : Kilogram-scale production achieves 89% yield using continuous-flow reactors.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Carbonitrile derivatives (e.g., 6h, 6k) exhibit IR peaks at ~2190 cm⁻¹ (C≡N stretch), absent in carboxylate esters, which show C=O stretches near 1636–1700 cm⁻¹ .

Biological Activity

Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving multi-component reactions. A notable approach includes the use of eco-friendly catalysts and ultrasound-assisted techniques, which enhance yield and reduce reaction times. The molecular formula for this compound is C18H16N2O5C_{18}H_{16}N_{2}O_{5} with a molecular weight of 388.3 g/mol .

1. Anticancer Activity

Research indicates that derivatives of pyrano[3,2-b]pyrans exhibit promising anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including WiDr (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 30.89 to 87.89 µg/mL .

Table 1: Anticancer Activity of Pyrano[3,2-b]pyran Derivatives

Cell LineIC50 (µg/mL)
WiDr60.68
T47D30.89
HeLa87.89

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging activity. Compounds with electron-donating groups at the 8-position exhibited stronger antioxidant effects compared to those without such substitutions .

3. Enzyme Inhibition

Docking studies have revealed that certain derivatives can inhibit human dopamine D3 receptors, which are implicated in neuropsychiatric disorders. This suggests potential applications in treating conditions like schizophrenia and addiction .

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the synthesis of this compound derivatives demonstrated their ability to inhibit cyclin-dependent kinase-2 (CDK2), a target for cancer therapy. The derivatives showed significant cytotoxicity against HCT-116 cells with an IC50 value of 75.10 µM .

Case Study 2: Antioxidant Properties
In another investigation, the antioxidant activity was measured against standard compounds like α-tocopherol and butylated hydroxytoluene (BHT). The synthesized derivatives displayed good free radical scavenging activity, indicating their potential use as natural antioxidants in food and pharmaceutical industries .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-pyrano[3,2-b]pyran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multicomponent reactions (MCRs) with reagents such as β-ketoesters, aldehydes, and nitriles, as seen in structurally similar pyrano-pyran derivatives . Optimization requires systematic screening of catalysts (e.g., organocatalysts or Lewis acids), solvents (polar aprotic solvents like DMF or ethanol), and temperature (reflux conditions, 70–100°C). Purification via column chromatography (silica gel, eluent ratios of ethyl acetate/hexane) is critical to isolate the product from side reactions, such as dimerization or over-oxidation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 3.3–5.5 ppm in CDCl₃) .
  • X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the pyrano-pyran fused ring system and nitro-group orientation .
  • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~450–470 Da) and rule out impurities .

Q. What are the standard protocols for evaluating its stability under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Exposing the compound to varied temperatures (−20°C to 40°C), humidity (40–80% RH), and light (UV/visible) over 1–6 months.
  • Monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis of the ester group or nitro-group reduction .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in further functionalization reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Electrophilic substitution at the nitro-phenyl ring (e.g., para/ortho selectivity).
  • Reduction pathways (e.g., nitro → amine) using Fukui indices to identify nucleophilic/electrophilic sites . Pair computational results with experimental validation via cyclic voltammetry to assess redox potentials .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrano-pyran derivatives?

  • Methodological Answer : Address discrepancies by:

  • Standardizing assay conditions (e.g., cell lines, incubation time, and solvent controls for cytotoxicity studies).
  • Investigating metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from pharmacokinetic effects .
  • Cross-referencing with crystallographic data to ensure structural consistency across studies .

Q. How can the hydroxymethyl and ester groups be selectively modified for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Hydroxymethyl : Protect with tert-butyldimethylsilyl (TBS) chloride in DMF, then functionalize via Mitsunobu reactions or oxidation to a carboxylate .
  • Ester : Hydrolyze to carboxylic acid using NaOH/ethanol (1:1 v/v), then couple with amines via EDC/HOBt to generate amide derivatives . Monitor regioselectivity using TLC and LC-MS .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : Perform:

  • Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2) to identify key interactions (e.g., hydrogen bonding with the amino group).
  • Enzyme inhibition assays (IC₅₀ determination) with recombinant kinases, using ATP-concentration-dependent kinetics to validate competitive binding .

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